N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide
Description
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isoxazole ring, connected via a methylene bridge to a picolinamide group.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(13-3-1-2-6-18-13)19-9-12-8-15(24-20-12)11-4-5-14-16(7-11)23-10-22-14/h1-8H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNZTMFFNFGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds to form isoxazoles.
Coupling with picolinamide: The final step involves coupling the isoxazole derivative with picolinamide using reagents such as palladium catalysts and bases like cesium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide exhibits significant anticancer activity. The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation or apoptosis induction in various cancer cell lines. For instance, it has been shown to interact with specific molecular targets that modulate cell signaling pathways critical for tumor growth and survival.
Antimicrobial Effects
This compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural components of the compound allow it to bind effectively to bacterial or fungal enzymes, disrupting their function and leading to cell death.
Drug Development
The unique combination of the benzo[d][1,3]dioxole and isoxazole moieties makes this compound a valuable scaffold for medicinal chemistry. Researchers are exploring its potential as a lead compound in drug design for treating various diseases, including cancer and infectious diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole core through cyclization reactions.
- Construction of the isoxazole ring via reactions involving hydroxylamine.
- Coupling reactions to link the isoxazole derivative with the picolinamide structure using palladium catalysts.
These synthetic methods can be optimized for higher yields and purity in industrial settings.
Industrial Production
In industrial applications, continuous flow reactors and automated synthesis platforms are likely employed to streamline the production process of this compound, ensuring consistency and efficiency in large-scale manufacturing.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against several pathogenic strains. Results indicated that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential as an alternative therapeutic agent in treating infections.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with three structurally related compounds from the literature:
Thiadiazole-Based Analog (Compound 11)
Structure : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine .
- Key Differences :
- Replaces the isoxazole ring with a 1,2,4-thiadiazole core.
- Substitutes benzo[d][1,3]dioxole with a cyclopropoxy group on the pyridine ring.
- Lacks the picolinamide moiety, instead incorporating a 3-methylpyridin-2-ylamine.
- Synthesis : Uses a carbodiimide-mediated coupling of 5-cyclopropoxypicolinimidamide with 2-isothiocyanato-3-methylpyridine .
- Activity : Reported as a macrofilaricidal agent, highlighting the importance of the thiadiazole scaffold in antiparasitic activity.
Thiazolidinone-Benzamide Hybrid (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
Structure: Features a thiazolidinone ring conjugated to a benzamide via a methylene bridge .
- Key Differences: Replaces isoxazole with a thiazolidinone ring. Substitutes benzo[d][1,3]dioxole with a simple phenyl group. Retains an amide group but lacks the pyridine-derived picolinamide.
- Synthesis : Relies on carbodiimide (EDC/HOBt) coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aniline derivatives .
- Activity: Thiazolidinones are associated with antidiabetic and antimicrobial effects, suggesting divergent applications compared to isoxazole derivatives.
Benzo-Oxazolo-Oxazine Picolinamide (Compound 67)
Structure : 5-((3S,3aS)-3-(Acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)-N,N-dimethylpicolinamide .
- Key Differences :
- Replaces the isoxazole-benzo[d][1,3]dioxole system with a complex benzo-oxazolo-oxazine scaffold.
- Retains the picolinamide group but incorporates N,N-dimethyl substitution.
- Synthesis : Involves Buchwald-Hartwig coupling of a bromo-picolinamide with a benzo-oxazolo-oxazine precursor .
Structural and Functional Analysis Table
Key Research Insights
- Electron-Rich Moieties: The benzo[d][1,3]dioxole group in the target compound may enhance lipophilicity and metabolic stability compared to cyclopropoxy (Compound 11) or phenyl (Thiazolidinone-Benzamide) groups .
- Amide Functionality : The picolinamide group could improve solubility and target engagement relative to simpler benzamides or pyridinamines .
- Synthetic Flexibility : The absence of reported synthesis for the target compound suggests opportunities to adapt methods from analogs, such as EDC/HOBt-mediated couplings or transition-metal catalysis .
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its biological activity.
- Isoxazole ring : Contributes to the compound's interaction with biological targets.
- Picolinamide moiety : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of 344.3 g/mol .
Target Interaction
This compound primarily interacts with microtubules and their protein component, tubulin .
Mode of Action
The compound modulates microtubule assembly by:
- Suppressing tubulin polymerization : This leads to destabilization of microtubules.
- Inducing cell cycle arrest : Particularly at the S phase, disrupting normal cellular division processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Growth Inhibition : Exhibits potent growth inhibition against various cancer cell lines, including breast and colon cancer cells. In vitro assays reveal IC50 values ranging from 26 to 65 µM against different cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HCT116 (Colon Cancer) | 40 |
| A549 (Lung Cancer) | 50 |
Antidiabetic Activity
In addition to its anticancer properties, this compound has shown potential antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels .
Case Studies
- In Vitro Cytotoxicity Assays :
- In Vivo Efficacy in Diabetic Models :
Q & A
Q. How can structure-activity relationship (SAR) studies optimize potency against resistant targets?
- Methodology :
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation, methylation) .
- Resistance profiling : Test against mutant cell lines or enzymes to identify critical interactions .
- Free-energy perturbation (FEP) : Calculate binding energy differences for specific mutations using Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
